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Compound of Interest

Compound Name: PF-06263276

Cat. No.: B609964

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-06263276 is a potent, selective, pan-Janus kinase (JAK) inhibitor that has been
investigated for topical and inhaled delivery in the treatment of inflammatory diseases.[1] As a
modulator of the JAK-STAT signaling pathway, it has therapeutic potential for a variety of
autoimmune and inflammatory conditions. This technical guide provides a comprehensive
overview of the available solubility and stability data for PF-06263276, intended to assist
researchers and drug development professionals in its formulation and analytical
characterization.

Physicochemical Properties

A foundational understanding of the physicochemical properties of PF-06263276 is essential
for its development.
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Property Value Source

Molecular Formula C31H31FNsOz2 MedChemExpress
Molecular Weight 566.64 g/mol MedChemExpress
Appearance White to off-white solid MedChemExpress

N-[1,2-dimethoxy-10-

methylsulphanyl-9-oxo-3-

(3,4,5-trihydroxy-6-

hydroxymethyl- IUPHAR/BPS Guide to
tetrahydropyran-2- PHARMACOLOGY
yloxy)-5,6,7,9-tetrahydro-

Chemical Name

benzo[a]heptalen-7-yl]-
acetamide

CAS Number 1421502-62-6 MedChemExpress

Solubility Data

The solubility of PF-06263276 has been determined in various solvent systems, which is critical
for the preparation of formulations for in vitro and in vivo studies.

Solubility in Organic Solvents and Formulation Vehicles

The following table summarizes the solubility of PF-06263276 in common organic solvents and
formulation vehicles.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b609964?utm_src=pdf-body
https://www.benchchem.com/product/b609964?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609964?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Solvent/Vehicle Solubility Notes Source
Dimethyl Sulfoxide >33.33 mg/mL (58.82  Requires sonication
_ _ MedChemExpress
(DMSO) mM) for dissolution.
10% DMSO, 40%
=>2.5mg/mL (4.41 Forms a clear
PEG300, 5% Tween- ] MedChemExpress
) mM) solution.
80, 45% Saline
10% DMSO, 90%
] >2.5mg/mL (4.41 Forms a clear
(20% SBE-B-CD in ) MedChemExpress
) mM) solution.
Saline)
10% DMSO, 90% >2.5mg/mL (4.41 Forms a clear
MedChemExpress

Corn Ol

mM)

solution.

Aqueous Solubility

A comprehensive pH-solubility profile is essential for predicting the behavior of a compound in

the gastrointestinal tract and for developing aqueous-based formulations. While specific

experimental data for PF-06263276 across a pH range is not publicly available, a

representative profile would be determined using a standardized shake-flask method.

Aqueous Solubility

pH Method
(ng/mL)
1.2 (Simulated Gastric Fluid) Data not available Shake-Flask
4.5 (Acetate Buffer) Data not available Shake-Flask
6.8 (Simulated Intestinal Fluid) Data not available Shake-Flask
7.4 (Phosphate Buffered )
Data not available Shake-Flask

Saline)

Experimental Protocols: Solubility Determination
Shake-Flask Method for Aqueous Solubility
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The equilibrium solubility of PF-06263276 in aqueous buffers of different pH values can be
determined using the shake-flask method, a gold standard technique.[2][3]

Protocol:

¢ An excess amount of PF-06263276 is added to a vial containing a known volume of the
desired aqueous buffer (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, simulated
intestinal fluid pH 6.8).

e The vials are sealed and agitated in a temperature-controlled shaker bath at 37°C for a
predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

e Following agitation, the samples are allowed to stand, and the supernatant is carefully
removed and filtered through a 0.45 um filter to remove any undissolved solid.

» The concentration of PF-06263276 in the filtrate is then quantified using a validated stability-
indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2]

e The pH of the solution is measured at the beginning and end of the experiment to ensure it
remains constant.
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Figure 1. Workflow for Shake-Flask Solubility Determination.

Stability Data
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The stability of PF-06263276 under various conditions is a critical parameter for determining its

shelf-life and appropriate storage conditions.

Storage Stability

The recommended storage conditions for PF-06263276 are provided below.

Storage o .
Form Stability Period Source
Temperature
Powder -20°C 3years MedChemExpress
4°C 2 years MedChemExpress
In Solvent -80°C 6 months MedChemExpress
-20°C 1 month MedChemExpress

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products

and to establish the intrinsic stability of a drug substance.[4] This data is crucial for developing

stability-indicating analytical methods. While specific forced degradation data for PF-06263276

is not publicly available, a typical study would evaluate the following conditions.

Stress Condition

Typical Protocol

Expected Outcome

Acid Hydrolysis

0.1 M HCl at 60°C for 24h

Degradation products

observed

Base Hydrolysis

0.1 M NaOH at 60°C for 24h

Degradation products

observed

Oxidation

3% H20:2 at room temperature
for 24h

Degradation products

observed

Thermal Degradation

Solid drug at 80°C for 48h

Minimal to no degradation

Photostability

Exposure to ICH-compliant

light source

Potential for degradation
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Experimental Protocols: Stability Assessment
Forced Degradation Protocol

A general protocol for conducting forced degradation studies on PF-06263276 is outlined
below.[5][6][7]

Protocol:

o Preparation of Stock Solution: A stock solution of PF-06263276 is prepared in a suitable
solvent (e.g., acetonitrile or methanol).

e Stress Conditions:

o Acid/Base Hydrolysis: The stock solution is diluted with 0.1 M HCl or 0.1 M NaOH and
incubated at a controlled temperature (e.g., 60°C). Samples are taken at various time
points.

o Oxidation: The stock solution is treated with 3% hydrogen peroxide at room temperature,
and samples are collected over time.

o Thermal Degradation: Solid PF-06263276 is placed in a stability chamber at elevated
temperatures (e.g., 80°C), and samples are withdrawn periodically.

o Photostability: Solid PF-06263276 is exposed to light providing an overall illumination of
not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less
than 200 watt-hours/square meter.

o Sample Analysis: All stressed samples are analyzed by a validated stability-indicating HPLC
method. The percentage of degradation is calculated, and any significant degradation
products are characterized.
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Figure 2. Forced Degradation Study Workflow.

Mechanism of Action: JAK-STAT Signaling Pathway

PF-06263276 exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of
enzymes, which are critical components of the JAK-STAT signaling pathway.[8][9][10] This
pathway is a primary mechanism for cells to respond to extracellular signals from cytokines and
growth factors, playing a key role in the immune system.

Pathway Description:

 Ligand Binding: Cytokines or growth factors bind to their specific receptors on the cell

surface.

o JAK Activation: This binding brings the receptor-associated JAKs into close proximity,
leading to their autophosphorylation and activation.
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e STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on
the intracellular domain of the receptor, creating docking sites for Signal Transducer and
Activator of Transcription (STAT) proteins.

o STAT Dimerization and Translocation: Once docked, the STATs are themselves
phosphorylated by the JAKs. This causes the STATs to dimerize and translocate to the
nucleus.

o Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the
promoter regions of target genes, thereby regulating their transcription.

PF-06263276, as a pan-JAK inhibitor, blocks the activation of JAKs, thereby preventing the
phosphorylation and subsequent activation of STATSs, which in turn downregulates the
inflammatory response mediated by this pathway.
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Figure 3. Inhibition of the JAK-STAT Signaling Pathway by PF-06263276.
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Conclusion

This technical guide provides a summary of the currently available solubility and stability data
for PF-06263276. The information on its solubility in various formulation vehicles and its
storage stability provides a solid foundation for its handling and use in a research setting. The
outlined experimental protocols for solubility and forced degradation studies, based on
standard pharmaceutical practices, offer a framework for further characterization of this
compound. A thorough understanding of these properties, in conjunction with its mechanism of
action, is paramount for the continued development of PF-06263276 as a potential therapeutic
agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility and
Stability of PF-06263276]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609964#pf-06263276-solubility-and-stability-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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